PI3Kα Isoform-Selective Inhibition: 19a (Thiazolo[5,4-b]pyridine Scaffold) Achieves 3.6 nM IC50 with ~10-Fold Selectivity over PI3Kβ
The thiazolo[5,4-b]pyridine scaffold, when elaborated into compound 19a (2-pyridyl, 4-morpholinyl substituted), exhibits potent PI3Kα inhibitory activity with an IC50 of 3.6 nM [1]. Crucially, the same compound demonstrates approximately 10-fold selectivity against PI3Kβ (IC50 = 34 nM), while maintaining nanomolar potency against PI3Kγ (1.6 nM) and PI3Kδ (2.9 nM) [2]. The pyridyl group attached to the thiazolo[5,4-b]pyridine core was identified as a critical structural determinant: replacement of this pyridyl with a phenyl ring led to a significant decrease in PI3Kα inhibitory potency [3]. This contrasts with thiazolo[4,5-d]pyrimidine-based PI3K inhibitors, which often exhibit different isoform selectivity patterns [4].
| Evidence Dimension | PI3K isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Compound 19a (thiazolo[5,4-b]pyridine scaffold): PI3Kα IC50 = 3.6 nM; PI3Kβ IC50 = 34 nM; PI3Kγ IC50 = 1.6 nM; PI3Kδ IC50 = 2.9 nM |
| Comparator Or Baseline | Phenyl replacement analog: significant decrease in PI3Kα potency (exact value not reported but described as 'apparent decrease'). Thiazolo[4,5-d]pyrimidine scaffold: distinct isoform selectivity profile. |
| Quantified Difference | ~10-fold selectivity for PI3Kα over PI3Kβ (3.6 nM vs 34 nM). Pyridyl → phenyl substitution causes potency loss (magnitude described as 'significant'). |
| Conditions | PI3K enzymatic assay; mean of at least three separate experiments; ADP-Glo kinase assay format. |
Why This Matters
The ~10-fold PI3Kα/PI3Kβ selectivity window is therapeutically relevant because PI3Kβ inhibition is associated with metabolic toxicity; procurement of this scaffold enables development of isoform-selective inhibitors that minimize off-target effects.
- [1] Xia, L., et al. Molecules 2020, 25, 4630. Table 2: Enzymatic Assay IC50 values—PI3Kα 3.6 nM, PI3Kβ 34 nM, PI3Kγ 1.6 nM, PI3Kδ 2.9 nM. View Source
- [2] Xia, L., et al. Molecules 2020, 25, 4630. Abstract: IC50 of representative compound 19a could reach to 3.6 nM. Enzymatic Inhibition results: inhibitory activity on PI3Kβ was approximately 10-fold reduced. View Source
- [3] Xia, L., et al. Molecules 2020, 25, 4630. SAR section: The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity. View Source
- [4] Kuppast, B., et al. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Eur. J. Med. Chem. 2016, 113, 198–212. View Source
